molecular formula C21H25N5O8 B14066168 Thalidomide-O-PEG3-azide

Thalidomide-O-PEG3-azide

Cat. No.: B14066168
M. Wt: 475.5 g/mol
InChI Key: XCTYSAYYSHMVLG-UHFFFAOYSA-N
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Description

Thalidomide-O-PEG3-azide is a compound that combines thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) spacer and an azide functional group. This compound is primarily used in the field of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. The PEG spacer enhances the solubility and bioavailability of the compound, while the azide group allows for click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-PEG3-azide typically involves the following steps:

    Thalidomide Activation: Thalidomide is first activated by reacting with a suitable linker molecule that contains a PEG spacer.

    Azide Introduction: The PEGylated thalidomide is then reacted with an azide-containing reagent to introduce the azide functional group.

Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as solvents, and catalysts such as copper(I) bromide for click chemistry reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for characterization and quality assurance .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG3-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Alkyl azides.

    Click Chemistry: Triazole derivatives.

    Reduction Reactions: Primary amines

Scientific Research Applications

Thalidomide-O-PEG3-azide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.

    Biology: Employed in the development of PROTACs for targeted protein degradation.

    Medicine: Investigated for its potential in treating various diseases by selectively degrading disease-causing proteins.

    Industry: Utilized in the production of advanced materials and drug delivery systems

Mechanism of Action

The mechanism of action of Thalidomide-O-PEG3-azide involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of target proteins. The PEG spacer enhances the solubility and bioavailability of the compound, while the azide group facilitates its conjugation to other molecules through click chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-PEG3-azide is unique due to its specific combination of thalidomide, PEG3 spacer, and azide group, which provides a balance of solubility, bioavailability, and reactivity. This makes it particularly useful in the development of PROTACs and other advanced therapeutic agents .

Properties

Molecular Formula

C21H25N5O8

Molecular Weight

475.5 g/mol

IUPAC Name

4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H25N5O8/c22-25-23-6-7-31-8-9-32-10-11-33-12-13-34-16-3-1-2-14-18(16)21(30)26(20(14)29)15-4-5-17(27)24-19(15)28/h1-3,15H,4-13H2,(H,24,27,28)

InChI Key

XCTYSAYYSHMVLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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